molecular formula C9H7F3O2 B11724386 6'-Difluoromethoxy-2'-fluoroacetophenone

6'-Difluoromethoxy-2'-fluoroacetophenone

Katalognummer: B11724386
Molekulargewicht: 204.15 g/mol
InChI-Schlüssel: BUZWYRIKKQNDAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6’-Difluoromethoxy-2’-fluoroacetophenone is a fluorinated organic compound with the molecular formula C9H7F3O2. This compound is known for its unique chemical properties, making it a valuable intermediate in various chemical syntheses and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Difluoromethoxy-2’-fluoroacetophenone typically involves the reaction of 2’-fluoroacetophenone with difluoromethoxy reagents under controlled conditions. One common method includes the use of magnesium chips, ethyl alcohol, and carbon tetrachloride solution in a reaction vessel. The reaction is initiated and followed by the addition of methyl tertiary butyl ether, diethyl malonate, and fluorobenzoyl chloride .

Industrial Production Methods

Industrial production of 6’-Difluoromethoxy-2’-fluoroacetophenone often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

6’-Difluoromethoxy-2’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various fluorinated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism of action of 6’-Difluoromethoxy-2’-fluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms play a crucial role in enhancing its reactivity and binding affinity to target molecules. This results in the modulation of biological activities and chemical reactions, making it a valuable tool in various research and industrial applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6’-Difluoromethoxy-2’-fluoroacetophenone stands out due to its unique combination of difluoromethoxy and fluoro substituents, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of novel fluorinated compounds and in applications requiring specific reactivity and stability .

Eigenschaften

Molekularformel

C9H7F3O2

Molekulargewicht

204.15 g/mol

IUPAC-Name

1-[2-(difluoromethoxy)-6-fluorophenyl]ethanone

InChI

InChI=1S/C9H7F3O2/c1-5(13)8-6(10)3-2-4-7(8)14-9(11)12/h2-4,9H,1H3

InChI-Schlüssel

BUZWYRIKKQNDAO-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=CC=C1F)OC(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.